Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate
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Overview
Description
Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate is a heterocyclic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core with a chloro substituent and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of anthranilic acid derivatives with ethyl chloroformate in the presence of a base, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the quinazoline ring can be reduced to form corresponding alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Major Products Formed
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Reduction: Formation of alcohol derivatives of the quinazoline ring.
Oxidation: Formation of oxidized quinazoline derivatives with additional functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate
- Ethyl 4-chloro-2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylate
Uniqueness
Ethyl 2-chloro-6-oxo-5,6,7,8-tetrahydroquinazoline-4-carboxylate is unique due to its specific substitution pattern and the presence of both chloro and ethyl ester groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
1196154-05-8 |
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Molecular Formula |
C11H11ClN2O3 |
Molecular Weight |
254.67 g/mol |
IUPAC Name |
ethyl 2-chloro-6-oxo-7,8-dihydro-5H-quinazoline-4-carboxylate |
InChI |
InChI=1S/C11H11ClN2O3/c1-2-17-10(16)9-7-5-6(15)3-4-8(7)13-11(12)14-9/h2-5H2,1H3 |
InChI Key |
XAHBNKITTDPZFI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC2=C1CC(=O)CC2)Cl |
Origin of Product |
United States |
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